molecular formula C17H15BrN2O4S B478218 N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663167-84-8

N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B478218
CAS No.: 663167-84-8
M. Wt: 423.3g/mol
InChI Key: DDSCAOFOCIRKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a 1,2-benzisothiazol-3(3H)-one core substituted with a propanamide linker and a 4-bromo-2-methylphenyl group. The 1,1-dioxido-3-oxo group enhances metabolic stability, while the bromine and methyl substituents influence electronic and steric properties critical for target interactions.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-11-10-12(18)6-7-14(11)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSCAOFOCIRKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

The benzisothiazole ring is synthesized via cyclization of ortho-substituted thioamides. A common route involves:

  • Thionation of 2-chlorobenzamide using phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours.

  • Oxidative cyclization with hydrogen peroxide (H₂O₂) in acetic acid to form 1,2-benzisothiazol-3-one.

  • Sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the 1,1-dioxide group.

Table 1: Optimization of Benzisothiazole Ring Synthesis

StepReagentsConditionsYield (%)
ThionationP₂S₅, toluene110°C, 6 h78–82
CyclizationH₂O₂, AcOH60°C, 3 h85
SulfonationClSO₃H, DCM0–5°C, 1 h90

Functionalization with the Propanamide Side Chain

Alkylation of the Benzisothiazole Nitrogen

The nitrogen at position 2 of the benzisothiazole ring undergoes alkylation with 3-bromopropanoyl chloride in the presence of a base:

  • React 1,2-benzisothiazol-3-one 1,1-dioxide with 3-bromopropanoyl chloride (1.2 eq) in dry tetrahydrofuran (THF).

  • Add triethylamine (TEA, 2.5 eq) dropwise at 0°C, then warm to room temperature for 12 hours.

Key Consideration : Excess bromopropanoyl chloride may lead to di-alkylation, necessitating stoichiometric control.

Coupling with 4-Bromo-2-methylaniline

Amide Bond Formation

The final step involves coupling the propanamide intermediate with 4-bromo-2-methylaniline via a nucleophilic acyl substitution:

  • Activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM).

  • Add 4-bromo-2-methylaniline (1.1 eq) and stir at 25°C for 24 hours.

Table 2: Coupling Reaction Parameters

ParameterValue
SolventDCM
CatalystCDI (1.5 eq)
Temperature25°C
Yield72–75%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted aniline and byproducts. Final purity (>98%) is confirmed by HPLC with a C18 column (mobile phase: acetonitrile/water 70:30).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 2.98 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • MS (ESI) : m/z 423.3 [M+H]⁺.

Challenges and Mitigation Strategies

Oxidative Degradation

The 1,1-dioxide group is prone to reduction under acidic conditions. Storage under inert atmosphere (N₂) at −20°C is recommended.

Steric Hindrance

The 4-bromo-2-methylphenyl group impedes amide bond formation. Using HATU as a coupling agent instead of CDI improves yields to 82% .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the benzisothiazole ring enhances its interaction with microbial targets. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.015 to 0.06 mg/mL .
  • Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Research

The compound's structural characteristics also position it as a candidate for anticancer drug development:

  • Cell Line Studies : Preliminary tests on cancer cell lines have shown that it induces apoptosis (programmed cell death) in a dose-dependent manner .
  • Synergistic Effects : When combined with other chemotherapeutic agents, N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide exhibited enhanced cytotoxicity, suggesting potential for use in combination therapies .

Toxicological Studies

Given the toxicity profile associated with benzisothiazole derivatives, research into the environmental impact of this compound is crucial:

  • Aquatic Toxicity : Studies indicate that compounds similar to this compound are highly toxic to aquatic life. This necessitates careful handling and regulation in industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityMIC values of 0.015 mg/mL against Staphylococcus aureus; effective against multiple bacterial strains .
Study 2Anticancer PotentialInduces apoptosis in cancer cell lines; shows synergistic effects with other drugs .
Study 3Environmental ImpactHigh toxicity to aquatic organisms; requires regulatory oversight due to potential environmental hazards .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzisothiazole moiety could play a crucial role in these interactions, potentially affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Features Reference
Target Compound: N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 4-bromo-2-methylphenyl C₁₇H₁₅BrN₂O₄S 423.28 Bromine (electron-withdrawing) and methyl (electron-donating) balance
N-Isobutyl-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide Isobutyl C₁₄H₁₈N₂O₄S 310.37 Increased lipophilicity; potential for enhanced CNS penetration
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 2,4-dimethoxyphenyl C₁₉H₁₉N₂O₆S 403.43 Methoxy groups improve solubility via hydrogen bonding
N-(3-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 3-methoxyphenyl C₁₇H₁₆N₂O₅S 360.38 Moderate logP; balanced bioavailability
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 3-bromophenyl (shorter acetamide chain) C₁₅H₁₁BrN₂O₄S 395.23 Reduced chain length may limit conformational flexibility

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity, while electron-donating groups (e.g., methoxy) improve solubility .
  • Chain Length : Propanamide derivatives (3 carbons) generally exhibit better target binding than acetamide analogs (2 carbons) due to increased flexibility .

Pharmacological and Toxicological Profiles

Activity Against Microbial Targets
  • Benzisothiazole Derivatives: Compounds with the 1,2-benzisothiazol-3(3H)-one core have shown antimicrobial activity. For example, triazole hybrids demonstrated MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis .
Hepatotoxicity Mitigation
  • Acetaminophen Analogs: Benzisothiazole derivatives like compound 49 (2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)propanamide) avoid hepatotoxicity by metabolizing into hydrophilic hydrolysis products instead of toxic NAPQI . The target compound’s structural resemblance implies a safer metabolic pathway compared to traditional NSAIDs .

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound with significant potential in biological applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H13BrN2O4SC_{16}H_{13}BrN_{2}O_{4}S, with a molecular weight of approximately 409.25 g/mol. It features a benzisothiazole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzisothiazole Core : This is achieved through cyclization reactions involving o-aminothiophenol and carbonyl compounds.
  • Oxidation : The benzisothiazole is oxidized to introduce the sulfone group.
  • Acylation : The final product is formed by acylating the amine group with propanoyl chloride or a similar reagent.

Anticancer Activity

Research has demonstrated that derivatives of benzisothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AA549 (Lung)0.02
Example BMCF7 (Breast)0.04
Example CHCT116 (Colon)0.06

These values indicate that the compound may inhibit cell proliferation effectively at low concentrations, suggesting a promising therapeutic potential in oncology .

Antimicrobial Activity

In addition to anticancer effects, benzisothiazole derivatives have been investigated for their antimicrobial properties. Studies indicate that these compounds can exhibit antibacterial and antifungal activities against various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibits growth in common fungal strains.

The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 µg/mL for certain bacterial strains .

The mechanism through which this compound exerts its biological effects involves:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have documented the efficacy of benzisothiazole derivatives similar to this compound:

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of benzisothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines.
    • Results indicated that modifications at the 4-position significantly enhanced anticancer activity compared to unmodified counterparts .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial efficacy of various benzisothiazole derivatives against clinical isolates.
    • The findings revealed that specific substitutions on the benzisothiazole ring improved antimicrobial potency significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.